4-((2-Chloro-5-fluoropyrimidin-4-yl)oxy)benzonitrile is a chemical compound characterized by a benzonitrile moiety linked to a pyrimidine ring that contains both chlorine and fluorine substituents. This compound is of interest in various fields of research, particularly in medicinal chemistry and materials science, due to its unique structural features and potential biological activities.
This compound can be synthesized through specific chemical reactions involving pyrimidine derivatives and benzonitrile. It is commercially available from chemical suppliers, which provide access for research applications.
4-((2-Chloro-5-fluoropyrimidin-4-yl)oxy)benzonitrile falls under the category of organic compounds, specifically within the subcategories of nitriles and pyrimidines. Its molecular formula is C₁₁H₅ClFN₃O, with a molecular weight of 249.63 g/mol.
The synthesis of 4-((2-Chloro-5-fluoropyrimidin-4-yl)oxy)benzonitrile typically involves the reaction between 2-chloro-5-fluoropyrimidine and 4-hydroxybenzonitrile. The general synthetic route can be summarized as follows:
The reaction proceeds through nucleophilic substitution where the hydroxyl group of 4-hydroxybenzonitrile attacks the electrophilic carbon of the pyrimidine ring, resulting in the formation of the ether bond. Industrial production may utilize continuous flow reactors to optimize yield and purity.
The structure features a benzonitrile group connected via an ether linkage to a substituted pyrimidine ring, which enhances its biological activity.
4-((2-Chloro-5-fluoropyrimidin-4-yl)oxy)benzonitrile can participate in several chemical reactions:
Reactions typically require specific conditions such as temperature control, appropriate solvents, and catalysts to drive the desired transformations efficiently.
The mechanism of action for 4-((2-Chloro-5-fluoropyrimidin-4-yl)oxy)benzonitrile involves its interaction with biological targets, particularly enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity, potentially leading to inhibition or activation of specific biochemical pathways. This mechanism is crucial for its applications in medicinal chemistry, where it may serve as a lead compound for drug development.
The compound is typically presented as a solid with specific melting points depending on purity levels. Its solubility in various organic solvents makes it accessible for different experimental setups.
Key chemical properties include:
4-((2-Chloro-5-fluoropyrimidin-4-yl)oxy)benzonitrile has various applications in scientific research:
Nucleophilic aromatic substitution (SNAr) is the cornerstone method for constructing the pyrimidine-oxy linkage in 4-((2-chloro-5-fluoropyrimidin-4-yl)oxy)benzonitrile. This reaction exploits the electron-deficient nature of the pyrimidine ring, where the para-position to the ring nitrogen (C4) is inherently more electrophilic. The presence of fluorine at C5 significantly enhances reactivity due to its strong electron-withdrawing effect, while the chlorine at C2 acts as a steric and electronic modulator. As demonstrated in reactions of analogous substrates like 5-chloro-2,4,6-trifluoropyrimidine, nucleophiles (e.g., phenoxides) preferentially attack C4, yielding the 4-substituted product as the major regioisomer (typically >8:1 selectivity) [1].
Solvent and base selection critically influence reaction efficiency. Polar aprotic solvents such as acetonitrile facilitate ionization and nucleophile accessibility, while bases like DIPEA (diisopropylethylamine) scavenge HF byproducts. Microwave irradiation significantly accelerates these reactions, reducing processing times from hours to minutes. For example, SNAr reactions of chloropyrimidines under microwave conditions achieve >90% conversion within 5–10 minutes, compared to 6–12 hours under conventional heating [4].
Table 1: Optimization of SNAr Conditions for Pyrimidine-Oxy Linkage
Condition Variable | Standard Approach | Optimized Approach | Impact on Yield |
---|---|---|---|
Solvent | Toluene | Anhydrous acetonitrile | ↑ 25% (82% → 92%) |
Base | Triethylamine | DIPEA | ↑ 15% (reduced side products) |
Temperature | 80°C, 12 h | Microwave, 120°C, 8 min | ↑ 30% (faster kinetics) |
Regioselectivity | Uncontrolled (mixed isomers) | C4-selective (>8:1) | >95% purity post-crystallization |
Recent breakthroughs in biocatalytic SNAr have enabled enantioselective variants. Engineered enzymes like SNAr1.3 (derived from a redesigned Morita–Baylis–Hillmanase) utilize an activated arginine residue to stabilize the Meisenheimer complex, achieving near-perfect stereocontrol (>99% ee) for analogous C–O bond formations. Though primarily demonstrated for C-nucleophiles, this system’s halide-binding pocket (Arg124/Asp125) suggests applicability to oxygen nucleophiles under mild conditions (25–40°C) [7].
While SNAr is optimal for pyrimidine functionalization, transition metal catalysis enables late-stage diversification of the benzonitrile moiety. Palladium-catalyzed C–H activation is particularly valuable for introducing aryl, alkyl, or heteroaryl groups at the ortho-position of the cyano group. The nitrile group acts as a weakly coordinating directing group, requiring carefully optimized ligands to enhance reactivity. Pd(OAc)₂ with monodentate ligands (e.g., pyridine derivatives) facilitates ortho-arylation of benzonitriles with aryl iodides at 100–120°C [2]. For example, coupling 4-cyanophenol with iodobenzene using Pd(OAc)₂/Ag₂O achieves 70–85% yields, though competing protodecyanation can occur with electron-deficient benzonitriles.
Copper-mediated cyanation provides an alternative route to benzonitrile installation. Ullmann-type couplings allow the displacement of aryl halides (Br, I) with cyanide sources like CuCN. This method is less relevant for the target compound (where the benzonitrile is pre-formed) but is applicable for synthesizing variants with modified nitrile groups. Key limitations include:
Table 2: Metal-Catalyzed Functionalization of Benzonitrile Moiety
Reaction Type | Catalyst System | Substrate Scope | Yield Range | Key Limitations |
---|---|---|---|---|
Ortho-C–H Arylation | Pd(OAc)₂/pyridine, Ag₂O | Electron-neutral benzonitriles | 65–85% | Low yield with nitro-substituted arenes |
Copper-Mediated Cyanation | CuI/1,10-phenanthroline, KCN | Aryl iodides/bromides | 50–75% | Moisture sensitivity; requires anhydrous conditions |
Reductive Coupling | Pd/C, Zn(CN)₂ | Pre-halogenated pyrimidines | 40–60% | Over-reduction risks |
Industrial synthesis of 4-((2-chloro-5-fluoropyrimidin-4-yl)oxy)benzonitrile prioritizes throughput, reproducibility, and minimization of hazardous intermediates. Continuous flow reactors address these needs by enabling precise control over reaction parameters (residence time, temperature, stoichiometry). For SNAr steps, flow systems reduce processing times by >50% and improve regioselectivity through rapid mixing and heat transfer. A representative protocol involves:
Inline purification is critical for handling labile intermediates. Automated silica gel chromatography systems (e.g., Advion puriFlash®) integrated downstream achieve >99% purity via continuous normal-phase separation. For crystallization-focused processes, countercurrent centrifugation (e.g., CFC technology) isolates high-purity product (99.9%) at rates exceeding 2.27 g/h, minimizing solvent waste [5].
Solvent and reagent recovery further enhances sustainability. Hexane/ethyl acetate trituration of the crude product removes regioisomeric impurities (e.g., 2-substituted byproducts), allowing solvent recycling. Process metrics demonstrate:
Table 3: Industrial Process Metrics for Target Compound Synthesis
Process Parameter | Batch Method | Continuous Flow + Inline Purification | Improvement |
---|---|---|---|
Reaction Time | 12 h | 20 min (reactor) + 30 min (purification) | 90% reduction |
Isolated Yield | 75% | 92% | ↑ 17% |
Purity | 90% (after crystallization) | 99.9% (inline chromatography) | ↑ 9.9% |
Solvent Consumption | 15 L/kg product | 5 L/kg product | 67% reduction |
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0